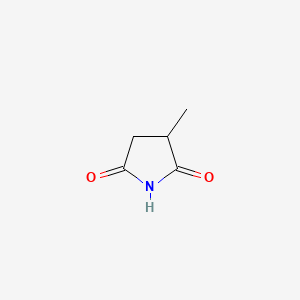
3-Methylpyrrolidine-2,5-dione
説明
3-Methylpyrrolidine-2,5-dione is a compound with the molecular formula C5H7NO2 . It is also known by other names such as 3-METHYL-PYRROLIDINE-2,5-DIONE and methylsuccinimide .
Synthesis Analysis
A stereodivergent synthesis of chiral succinimides, including 3-Methylpyrrolidine-2,5-dione, has been reported via Rh-catalyzed asymmetric transfer hydrogenation . Another method involves the preparation of pyrrolidine-2,5-dione derivatives from N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular weight of 3-Methylpyrrolidine-2,5-dione is 113.11 g/mol . The InChI code is InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h3H,2H2,1H3,(H,6,7,8) and the InChIKey is KAJJUFUPJGVIFJ-UHFFFAOYSA-N .
Chemical Reactions Analysis
3-Methylpyrrolidine-2,5-dione has been used in the synthesis of various bioactive compounds . For instance, it has been used in the synthesis of anticonvulsant and antinociceptive compounds .
Physical And Chemical Properties Analysis
3-Methylpyrrolidine-2,5-dione has a molecular weight of 113.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is characterized by a topological polar surface area of 46.2 Ų .
科学的研究の応用
Drug Discovery and Development
3-Methylpyrrolidine-2,5-dione: serves as a versatile scaffold in drug discovery. Its five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for treating human diseases. This interest is due to the scaffold’s ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage .
Anticonvulsant Activity
Compounds derived from 3-Methylpyrrolidine-2,5-dione have shown promising anticonvulsant activity. For instance, certain derivatives have demonstrated significant potency in animal models of epilepsy, suggesting potential applications in the treatment of seizure disorders .
Antinociceptive Properties
Research indicates that 3-Methylpyrrolidine-2,5-dione derivatives can also exhibit antinociceptive effects. This implies their use in pain management, where they could offer new avenues for analgesic drug development .
Influence on Biological Activity
The non-aromatic substituent in position 3 of the 3-Methylpyrrolidine-2,5-dione ring affects biological activities such as anticonvulsant properties. This highlights the compound’s role in the structure-activity relationship (SAR) studies, which are crucial for designing drugs with targeted biological profiles .
Synthesis of Bioactive Molecules
3-Methylpyrrolidine-2,5-dione: is instrumental in synthesizing bioactive molecules with target selectivity. The pyrrolidine ring and its derivatives, including pyrrolizines and prolinol, are described in the literature for their roles in creating compounds with various biological activities .
Modulation of Voltage-Gated Channels
Some derivatives of 3-Methylpyrrolidine-2,5-dione have been assessed for their influence on voltage-gated sodium and calcium channels, as well as GABA transporters. This suggests their potential application in modulating neuronal activity and treating neurological disorders .
作用機序
Target of Action
3-Methylpyrrolidine-2,5-dione, also known as Ethosuximide, primarily targets the neuronal voltage-sensitive sodium and L-type calcium channels . These channels play a crucial role in the transmission of electrical signals in the nervous system.
Mode of Action
The compound interacts with its targets by influencing the neuronal voltage-sensitive sodium and L-type calcium channels . This interaction results in changes in the electrical activity of the neurons, which can lead to a reduction in the frequency and severity of seizures .
Biochemical Pathways
It is known that the compound’s action on the neuronal voltage-sensitive sodium and l-type calcium channels can affect various downstream effects, including the regulation of neurotransmitter release and neuronal excitability .
Pharmacokinetics
It is known that the compound has significant anticonvulsant activity in the mest test .
Result of Action
The molecular and cellular effects of 3-Methylpyrrolidine-2,5-dione’s action include a decrease in the frequency and severity of seizures . This is achieved through its influence on the neuronal voltage-sensitive sodium and L-type calcium channels, which leads to changes in neuronal electrical activity .
将来の方向性
Pyrrolidine-2,5-diones, including 3-Methylpyrrolidine-2,5-dione, are an important class of heterocyclic compounds with various applications in medicinal chemistry . They have been used in the synthesis of new anticonvulsants with collateral analgesic properties . Future research may focus on exploring other potential therapeutic applications of these compounds .
特性
IUPAC Name |
3-methylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h3H,2H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJJUFUPJGVIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5615-90-7 | |
| Record name | 2,5-Pyrrolidinedione, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005615907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5615-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methylpyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







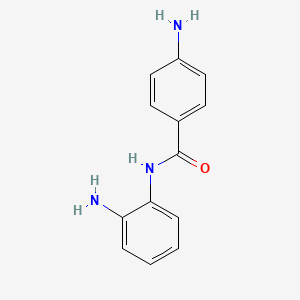


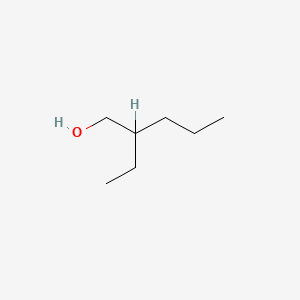

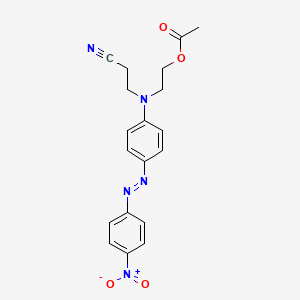

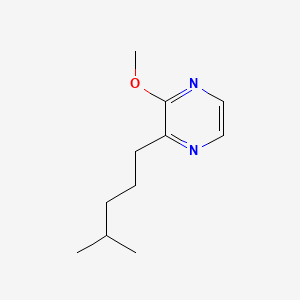

![2-[(4-Phenylpiperazin-1-yl)methyl]quinoline](/img/structure/B1595492.png)